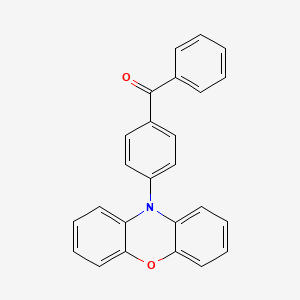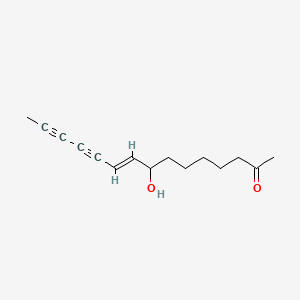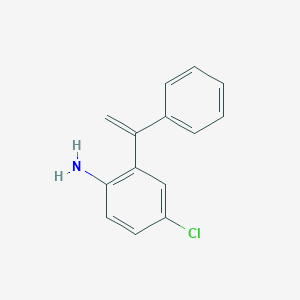
Benzenamine,4-chloro-2-(1-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1-phenylvinyl)aniline is an organic compound that features a chloro-substituted aniline structure with a phenylvinyl group attached to the second carbon of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the nucleophilic aromatic substitution of chloroaniline derivatives with phenylvinyl reagents. This reaction typically requires strong electron-attracting substituents and very basic nucleophilic reagents .
Industrial Production Methods
Industrial production of 4-Chloro-2-(1-phenylvinyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents in a controlled environment ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
4-Chloro-2-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Strong bases like sodium hydroxide and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-(1-phenylvinyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-Chloro-2-(1-phenylvinyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution. The chloro group is replaced by nucleophiles, leading to the formation of various substituted products. The compound’s effects are mediated through its ability to form stable intermediates and react with specific nucleophiles .
類似化合物との比較
Similar Compounds
4-Chloroaniline: Similar structure but lacks the phenylvinyl group.
2-Phenylvinylaniline: Similar structure but lacks the chloro group.
Dichloroaniline: Contains two chloro groups but lacks the phenylvinyl group.
Uniqueness
4-Chloro-2-(1-phenylvinyl)aniline is unique due to the presence of both the chloro and phenylvinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .
特性
CAS番号 |
3158-99-4 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC名 |
4-chloro-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2 |
InChIキー |
OSYKQMXKERGYJM-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


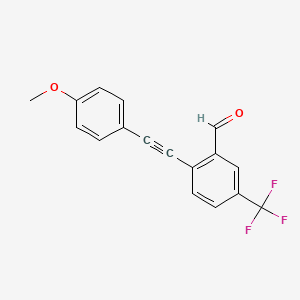
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
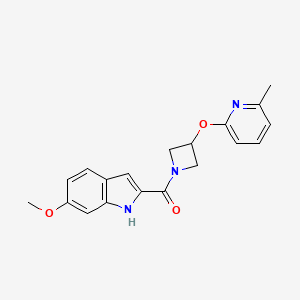

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

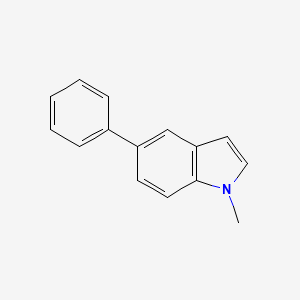
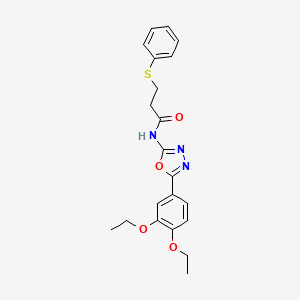
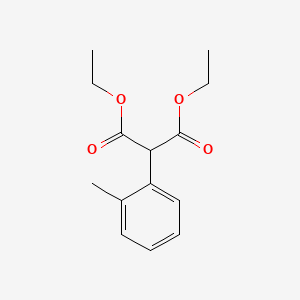
![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)
